molecular formula C18H19FN4O2 B6491908 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)propanamide CAS No. 1326892-12-9

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(propan-2-yl)propanamide

Numéro de catalogue: B6491908
Numéro CAS: 1326892-12-9
Poids moléculaire: 342.4 g/mol
Clé InChI: RYFAHRBYHLQUPQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a fused bicyclic pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and an N-isopropyl propanamide side chain at position 3. The molecular formula is C₁₈H₂₀FN₄O₂ (inferred from structural analysis), with a molecular weight of 349.38 g/mol.

Propriétés

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c1-12(2)20-17(24)7-8-22-9-10-23-16(18(22)25)11-15(21-23)13-3-5-14(19)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFAHRBYHLQUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCN1C=CN2C(=CC(=N2)C3=CC=C(C=C3)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Target of Action

The primary target of this compound is the Neurokinin Receptor . Neurokinin receptors are a type of G protein-coupled receptor that are found in the central and peripheral nervous system. They play a key role in the transmission of pain signals from the peripheral nervous system to the central nervous system.

Mode of Action

The compound acts as an inhibitor of the Neurokinin Receptor. By binding to these receptors, it prevents the natural ligands from activating them, thereby inhibiting the transmission of pain signals.

Comparaison Avec Des Composés Similaires

Pyrazoline Derivatives ()

Four N-substituted pyrazoline derivatives were reported in Molecules (2013), including:

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

Key Differences :

  • Core Structure: Pyrazolines (non-fused 5-membered rings) vs. the fused pyrazolo[1,5-a]pyrazine (bicyclic 6/5-membered system) in the target compound.
  • Substituents : Pyrazolines lack the propanamide side chain and pyrazine oxygen, reducing hydrogen-bonding capacity compared to the target compound .

Table 1: Structural Comparison with Pyrazoline Derivatives

Compound Core Structure Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazine 4-Fluorophenyl, N-isopropylamide 349.38
Pyrazoline 1 () Pyrazoline 4-Fluorophenyl, carbaldehyde 282.29
Pyrazoline 4 () Pyrazoline 4-Fluorophenyl, propanone 298.33

Pyrazolo-Pyridine Derivatives ()

The patent example EP 3 643 703 A1 describes:

  • (4R)-1-[[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]carbonyl]-4-fluoro-N-1H-pyrazolo[4,3-b]pyridin-5-yl-D-prolinamide

Key Differences :

  • Core Heterocycle : Pyrazolo[4,3-b]pyridine (fused 6/5-membered system) vs. pyrazolo[1,5-a]pyrazine.
  • Substituents : The patent compound includes a difluorocyclohexyl group and methoxyphenyl, which introduce steric bulk and altered electronic effects compared to the target compound’s simpler fluorophenyl and amide groups .

Implications :

  • The difluorocyclohexyl group may enhance metabolic stability but reduce solubility.
  • The methoxyphenyl moiety could increase π-π stacking interactions in target binding.

Propanoic Acid Analog ()

3-[2-(4-Fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanoic acid (CAS 1255784-47-4) shares the pyrazolo[1,5-a]pyrazine core and 4-fluorophenyl group but replaces the N-isopropylamide with a carboxylic acid.

Key Differences :

  • Functional Group: Carboxylic acid (polar, ionizable) vs. isopropylamide (less polar, non-ionizable).
  • Physicochemical Properties: LogP (estimated): Propanoic acid (~1.5) vs. target compound (~2.8), indicating higher lipophilicity for the amide derivative. Solubility: The carboxylic acid likely has better aqueous solubility at physiological pH .

Computational Insights for Further Analysis

  • Electrostatic Potential Surfaces: To compare charge distribution across analogs.
  • Noncovalent Interactions (): Reveal hydrogen bonding and van der Waals interactions critical for target binding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.